

Unveiling the Structure of 2-Cyano-3-hydroxypyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior and designing new therapeutic agents. This guide focuses on **2-Cyano-3-hydroxypyridine**, a heterocyclic compound with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document provides a comparative analysis of its known properties against those of its close structural analogs. Furthermore, it outlines the comprehensive experimental protocol required to determine its crystal structure via X-ray crystallography.

Comparative Physicochemical and Spectroscopic Data

To provide a framework for understanding the properties of **2-Cyano-3-hydroxypyridine**, the following tables summarize its known physicochemical data alongside experimental data from its constituent chemical moieties and its tautomer, 3-cyano-2-pyridone. This comparative approach allows for informed estimations of its structural and chemical characteristics.

Table 1: Physicochemical Properties of **2-Cyano-3-hydroxypyridine** and Related Compounds

Property	2-Cyano-3-hydroxypyridine	2-Cyanopyridine	3-Hydroxypyridine
Molecular Formula	C ₆ H ₄ N ₂ O[1][2]	C ₆ H ₄ N ₂ [3][4]	C ₅ H ₅ NO[5][6]
Molecular Weight	120.11 g/mol [1][2]	104.11 g/mol [7]	95.10 g/mol [5]
Melting Point	211-212 °C (decomposes)[8]	24-27 °C[7]	125-128 °C[9]
Boiling Point	429.2 °C (predicted) [8]	212-215 °C[7]	280-281 °C[9]
Water Solubility	66 g/L (20 °C)[8]	Slightly soluble[10]	33 g/L[9]

Table 2: Spectroscopic Data for the Tautomer 3-Cyano-2-pyridone and its Derivatives

It is important to note that **2-Cyano-3-hydroxypyridine** can exist in a tautomeric equilibrium with 3-cyano-2-pyridone. Spectroscopic data for derivatives of the latter provide valuable insights into the vibrational and electronic properties of this structural family.

Spectroscopic Feature	4,6-diaryl-3-cyano-2(1H)-pyridones[11]	3-cyano-2-pyridone derivatives[12]
FT-IR: C≡N Stretch (cm ⁻¹)	2217–2218[11]	2215–2216[12]
FT-IR: C=O Stretch (cm ⁻¹)	1636–1639[11]	1653–1674[12]
FT-IR: N-H Stretch (cm ⁻¹)	2800–3100[11]	Not specified
¹ H-NMR: H-5 proton (ppm in DMSO-d ₆)	6.79–6.84[11]	Not specified
¹ H-NMR: NH proton (ppm in DMSO-d ₆)	11.65–12.88 (broad singlet) [11]	Not specified

Experimental Protocol: X-ray Crystallography

The determination of the precise atomic arrangement of **2-Cyano-3-hydroxypyridine** requires the application of single-crystal X-ray diffraction. The following is a detailed, generalized

protocol for this process.

1. **Crystal Growth:** The initial and often most challenging step is to obtain high-quality single crystals of **2-Cyano-3-hydroxypyridine**. The compound should be of high purity. Common crystallization techniques include:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
- **Vapor Diffusion (Hanging Drop or Sitting Drop):** A drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the concentration of the solute in the drop, promoting crystallization.
- **Cooling:** A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

2. **Crystal Mounting and Data Collection:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.^[13] To protect the crystal from radiation damage during data collection, it is often cryo-cooled in a stream of liquid nitrogen.^[14] The mounted crystal is then placed in a focused beam of monochromatic X-rays.^[15] As the crystal is rotated, a series of diffraction patterns are collected by a detector.^[14]

3. **Data Processing:** The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This involves:

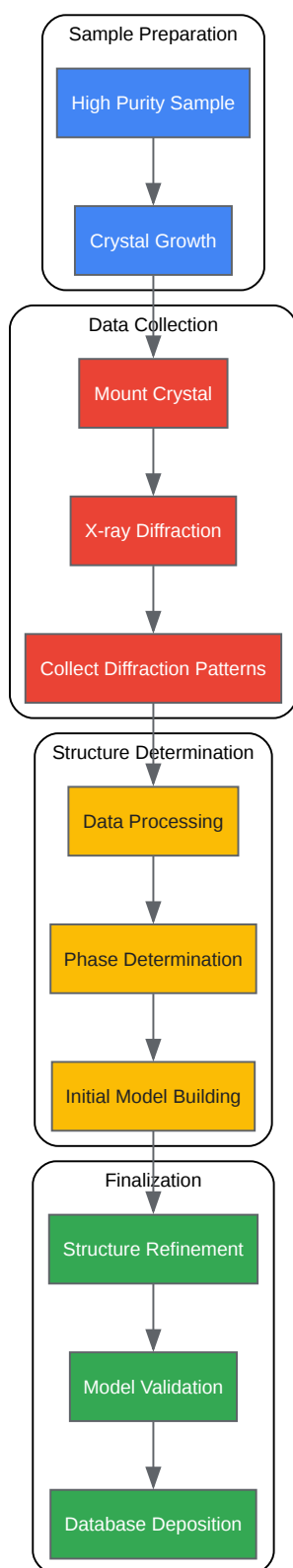
- **Indexing:** Assigning Miller indices (h,k,l) to each reflection, which defines the orientation of the crystal lattice.
- **Integration:** Measuring the intensity of each indexed reflection.
- **Scaling and Merging:** Placing all diffraction data on a common scale and merging redundant measurements to produce a final dataset of unique reflections with their corresponding intensities and standard uncertainties.

4. **Structure Solution:** The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured. Methods to solve the phase problem for small molecules like **2-Cyano-3-hydroxypyridine** include:

- **Direct Methods:** These methods use statistical relationships between the intensities of the reflections to directly determine the phases.

- **Patterson Methods:** This technique is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to determine the phases.
5. **Structure Refinement and Validation:** Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is an iterative process that involves:
- **Least-Squares Refinement:** Adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.
 - **Difference Fourier Maps:** These maps reveal the location of missing atoms and highlight errors in the current model.
 - **Validation:** The final refined structure is validated using various crystallographic and geometric criteria to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database.

Experimental Workflow Diagram



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Caption: Workflow for X-ray Crystallography.

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